Summary: Compounds like “2,6-Difluoro-4-methoxybenzaldehyde” are often used as building blocks in organic synthesis
Methods: The specific methods of application would depend on the target molecule being synthesized. Generally, these compounds can be used in reactions such as nucleophilic addition or condensation to form new carbon-carbon bonds.
Methods: This involves the synthesis of resveratrol derivatives using “3-Fluoro-4-methoxybenzaldehyde” as a starting material, followed by testing the derivatives for their inhibitory activity against LSD1.
Results: The results would be the identification of potential new drugs for cancer treatment.
3,4-Difluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula and a molecular weight of 172.13 g/mol. This compound features a methoxy group and two fluorine substituents on the benzene ring, which contribute to its unique chemical properties. It is primarily used in research settings due to its potential applications in organic synthesis and medicinal chemistry, particularly in the development of anticancer agents .
Research indicates that 3,4-Difluoro-2-methoxybenzaldehyde exhibits significant biological activity, particularly in anticancer research. It has been utilized in synthesizing fluorinated analogues of combretastatins, which have demonstrated potent cell growth inhibitory properties. These compounds are being explored for their potential as therapeutic agents against various cancers .
The synthesis of 3,4-Difluoro-2-methoxybenzaldehyde can be achieved through several methods:
3,4-Difluoro-2-methoxybenzaldehyde has several notable applications:
Studies on 3,4-Difluoro-2-methoxybenzaldehyde have focused on its interactions with biological targets. Its derivatives have been tested for their ability to inhibit specific enzymes or cellular pathways involved in cancer progression. These studies aim to elucidate the mechanisms by which this compound exerts its biological effects and to identify potential therapeutic targets .
Several compounds share structural similarities with 3,4-Difluoro-2-methoxybenzaldehyde. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | Contains two fluorine atoms; strong anticancer activity |
4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O | Different fluorination pattern; less studied biologically |
2,6-Difluoro-3-methoxybenzaldehyde | C8H6F2O2 | Different substitution pattern; potential different biological activity |
3,4-Difluoro-2-methoxybenzoic acid | C8H6F2O3 | Carboxylic acid derivative; different reactivity and applications |
The presence of two fluorine atoms at specific positions on the benzene ring distinguishes 3,4-Difluoro-2-methoxybenzaldehyde from its analogues. This unique substitution pattern contributes to its distinctive chemical behavior and biological properties .
3,4-Difluoro-2-methoxybenzaldehyde (CAS: 1023023-24-6) is a fluorinated aromatic aldehyde with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol. Its IUPAC name, 3,4-difluoro-2-methoxybenzaldehyde, reflects its structure: a benzene ring substituted with an aldehyde group at position 1, a methoxy group at position 2, and fluorine atoms at positions 3 and 4. Classified as a substituted benzaldehyde, it belongs to the broader family of fluorinated organic compounds, which are critical in medicinal and materials chemistry due to fluorine’s unique electronic properties.
Property | Value |
---|---|
CAS Number | 1023023-24-6 |
Molecular Formula | C₈H₆F₂O₂ |
Molecular Weight | 172.13 g/mol |
SMILES | COC1=C(C=O)C=CC(=C1F)F |
GHS Classification | Skin/Eye Irritant (Category 2) |
The compound emerged as part of the broader exploration of fluorinated benzaldehydes in the late 20th century, driven by advancements in fluorination methodologies such as nucleophilic aromatic substitution and Baeyer-Villiger oxidation. Its development parallels the rise of fluorinated building blocks in drug discovery, where fluorine’s bioisosteric properties enhance pharmacokinetics. Early syntheses focused on optimizing regioselectivity for fluorine and methoxy group placement, leveraging catalysts like N-heterocyclic carbenes (NHCs).
This aldehyde is pivotal in synthesizing fluorinated bioactive molecules, including resveratrol derivatives and combretastatin analogs. The electron-withdrawing fluorine atoms increase electrophilicity at the aldehyde group, facilitating nucleophilic additions, while the methoxy group directs electrophilic substitutions to specific ring positions. Its role in cross-coupling reactions (e.g., Suzuki-Miyaura) further underscores its utility in constructing complex aromatic systems.
The molecule’s planar benzene ring features distinct electronic perturbations: